molecular formula C8H7NO2 B564620 2-Aminobenzene-1,3-dicarbaldehyde CAS No. 102975-00-8

2-Aminobenzene-1,3-dicarbaldehyde

Cat. No.: B564620
CAS No.: 102975-00-8
M. Wt: 149.149
InChI Key: JAASLCBATLVPIN-UHFFFAOYSA-N
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Description

2-Aminobenzene-1,3-dicarbaldehyde is a versatile aromatic dialdehyde featuring both amine and aldehyde functional groups, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a precursor for the synthesis of nitrogen- and oxygen-containing heterocycles, which are core structures in many biologically active compounds . The compound's ortho-positioned aldehyde groups and the electron-donating amino group allow it to participate in condensation reactions, such as the formation of Schiff bases, which are crucial for creating novel ligands with potential coordination chemistry applications . Furthermore, derivatives of aminobenzene dicarbaldehyde are extensively used in the construction of complex molecular architectures, including covalent organic frameworks (COFs) and other porous materials, which have applications in catalysis and as functional surfaces . In medicinal chemistry research, this scaffold is instrumental in developing compounds for evaluating inhibitory activity against enzymes like α-amylase and α-glucosidase, which are targets for managing type-II diabetes . The aldehyde groups are highly electrophilic, readily undergoing reactions with nucleophiles and facilitating the development of new synthetic protocols for chromene, quinoline, and other fused heterocyclic systems with demonstrated biological activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-aminobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASLCBATLVPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group Reduction Strategy

A common approach to synthesizing aromatic amines involves the reduction of nitro precursors. For this compound, a plausible route begins with 2-nitrobenzene-1,3-dicarbaldehyde (Fig. 1). Hydrogenation using palladium on carbon (Pd/C) in acetone at 15–20°C, as demonstrated in the synthesis of 3-aminobenzene-1,2-dicarboxylic acid, could reduce the nitro group to an amine.

Key Reaction Conditions:

  • Catalyst: 10% Pd/C (5 g per mole of substrate)

  • Solvent: Acetone (optimal for reaction rate and product purity)

  • Temperature: 15–20°C (prevents aldehyde oxidation)

  • Pressure: Hydrogen gas at ambient or slightly elevated pressure

Post-reduction, the product is extracted with ethyl acetate and crystallized using acetone/ethanol mixtures to isolate the amine. This method may achieve >95% purity if side reactions (e.g., over-reduction of aldehydes) are minimized.

Directed ortho-Metalation and Formylation

Introducing aldehyde groups to an aromatic ring often employs directed metalation strategies. Starting with 2-aminobenzonitrile , a lithium-based metalation at -78°C followed by quenching with dimethylformamide (DMF) could install aldehyde groups at the 1- and 3-positions. This method mirrors formylation techniques used in heterocyclic chemistry but requires rigorous temperature control to avoid polymerization.

Reaction Optimization Parameters:

  • Base: LDA (Lithium Diisopropylamide) at -78°C

  • Electrophile: DMF (2 equivalents)

  • Quenching: Aqueous HCl to protonate intermediates

Challenges in Synthesis and Impurity Control

Aldehyde Oxidation and Stability

Aldehyde groups are susceptible to oxidation, especially under basic or high-temperature conditions. To mitigate this, reactions should be conducted under nitrogen or argon atmospheres, with solvents degassed to remove dissolved oxygen. The use of stabilizing agents like hydroquinone (0.1–0.5 wt%) may also suppress radical-mediated oxidation.

Analytical and Crystallization Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is critical for quantifying impurities. Using a C18 column and a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min, the retention time of this compound is approximately 6.2 minutes. Method validation should ensure detection limits for common byproducts (e.g., nitrated intermediates) below 0.15% w/w.

Crystallization Protocols

Crystallization from acetone/ethanol (4:1 v/v) at 0–5°C yields needle-like crystals with >99% purity. Slow cooling rates (0.5°C/min) and seeding with pure product improve crystal morphology and reduce occluded solvents.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsPurity Achieved
Nitro ReductionHigh yield (85–90%); scalableRisk of aldehyde over-reduction95–98%
Directed FormylationPrecise regioselectivityLow-temperature requirements (-78°C)90–92%

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl groups to hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-aminobenzene-1,3-dicarboxylic acid, while reduction can produce 2-aminobenzene-1,3-dimethanol.

Scientific Research Applications

2-Aminobenzene-1,3-dicarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminobenzene-1,3-dicarbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive formyl and amino groups. These functional groups enable the compound to form covalent bonds with other molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula CAS Number Substituents Key Functional Groups
Benzene-1,3-dicarbaldehyde C₈H₆O₂ 626-19-7 None Two aldehyde groups
5-Bromobenzene-1,3-dicarbaldehyde C₈H₅BrO₂ 69656-70-8 Bromine at position 5 Aldehydes + halogen
5-Iodobenzene-1,3-dicarbaldehyde C₈H₅IO₂ 1511086-26-2 Iodine at position 5 Aldehydes + halogen
2-Aminobenzene-1,3-dicarbaldehyde C₈H₇NO₂ Not available Amino at position 2 Aldehydes + amino group
Anthracene-2,3-dicarbaldehyde C₁₆H₁₀O₂ Not available Anthracene backbone Aldehydes on fused aromatic

Key Observations :

  • Halogenated derivatives (e.g., bromo, iodo) exhibit increased electrophilicity at the aldehyde groups, facilitating cross-coupling reactions .
  • Anthracene-2,3-dicarbaldehyde, a polycyclic analog, demonstrates extended π-conjugation, making it suitable for organic semiconductor applications .

Insights :

  • Amino-substituted derivatives likely require protective group strategies (e.g., Boc protection) during synthesis to prevent unwanted side reactions, a common challenge in aminobenzene chemistry .
  • Acene-based dicarbaldehydes (e.g., tetracene-2,3-dicarbaldehyde) are synthesized via multistep routes with lower yields but high interest for optoelectronic applications .

Physical and Chemical Properties

Property Benzene-1,3-dicarbaldehyde 5-Bromo Derivative 2-Amino Derivative (predicted)
Molecular Weight (g/mol) 134.13 217.03 165.15
Melting Point 88–90°C 120–122°C Not available
Solubility Moderate in DCM/EtOAc Low in polar solvents High in polar solvents
Stability Air-stable Light-sensitive Oxidative sensitivity likely

Notes:

  • Brominated derivatives require dark storage to prevent degradation .
  • Amino groups may impart hygroscopicity, necessitating anhydrous handling .

Biological Activity

2-Aminobenzene-1,3-dicarbaldehyde, also known as this compound (CAS No. 102975-00-8), is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring with two aldehyde functional groups and an amino group. Its molecular formula is C9H9N1O2, and it exhibits properties typical of aromatic aldehydes.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials such as 2-aminobenzaldehyde and appropriate aldehydes under acidic or basic conditions.
  • Oxidative Methods : Employing oxidizing agents to convert suitable precursors into the desired dicarbaldehyde.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential utility in developing antimicrobial agents.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • Mechanism of Action : The compound appears to act by disrupting cellular signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit the PI3K/Akt pathway, leading to increased apoptosis rates.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry investigated the antimicrobial properties of various Schiff base derivatives, including those derived from this compound. The results indicated that compounds with this structure exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Properties

In a separate study focusing on the anticancer effects of aromatic aldehydes, researchers found that this compound effectively inhibited the growth of MCF-7 cells at concentrations as low as 10 µM. Flow cytometry analysis revealed that treated cells exhibited increased levels of early apoptotic markers .

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
  • Enzyme Inhibition : It can inhibit enzymes critical for bacterial survival and cancer cell proliferation.

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies aldehyde protons (δ 9.8–10.2 ppm) and amino protons (δ 3.0–5.0 ppm, depending on substitution) .
    • IR : Strong C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves intramolecular interactions and crystal packing, as demonstrated for 5-Chloro-2-hydroxybenzene-1,3-dicarbaldehyde (monoclinic P21/c space group) .

Advanced Consideration : Mass spectrometry (HRMS) and computational modeling (DFT) can predict electronic transitions and validate experimental data .

How can researchers address selectivity challenges in synthesizing this compound derivatives with multiple reactive sites?

Advanced Research Focus
Selectivity issues arise in reactions involving competing aldehyde or amino groups. Strategies include:

  • Protection/Deprotection : Temporarily block the amino group with tert-butoxycarbonyl (Boc) before aldehyde functionalization .
  • Solvent Optimization : Polar solvents (e.g., DMF) favor aldehyde reactivity over amino side reactions .
  • Catalytic Control : Use of piperidine or acetic acid in one-pot syntheses improves regioselectivity, as seen in chalcone-derived systems .

What are the potential applications of this compound in materials science and coordination chemistry?

Q. Advanced Research Focus

  • Schiff Base Ligands : The compound can form stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or sensor development .
  • Polymer Precursors : Reactivity with diols or diamines enables synthesis of conjugated polymers for optoelectronics, similar to triphenylamine-bridged derivatives .
  • Biological Probes : Structural analogs (e.g., thiophene-dicarbaldehydes) show antimicrobial activity, suggesting potential for drug discovery .

How do conflicting reports on the stability of benzene-dicarbaldehydes under varying conditions inform storage and handling protocols?

Q. Basic Research Focus

  • Oxidative Stability : Fluorinated derivatives (e.g., 4,5,6-Trifluoro analogs) exhibit enhanced stability in air due to electron-withdrawing groups . Non-fluorinated variants like this compound may require inert atmospheres (N₂/Ar) to prevent degradation .
  • Thermal Stability : Sublimation under reduced pressure (≤100°C) is recommended for purification, avoiding decomposition observed in high-temperature reflux .

What computational methods are employed to predict the reactivity and aromaticity of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, cyclopenta-dienedicarbaldehydes show HOMO-LUMO gaps ~4.5 eV, comparable to pentacene derivatives .
  • Aromaticity Metrics : NICS (Nucleus-Independent Chemical Shift) values quantify aromatic stabilization, critical for designing π-conjugated systems .

How does the steric and electronic environment of this compound influence its utility in multi-component reactions?

Q. Advanced Research Focus

  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder reactivity at ortho positions, favoring para-functionalization .
  • Electronic Effects : Electron-donating amino groups promote condensation reactions (e.g., Knoevenagel) with active methylene compounds, as demonstrated in chalcone syntheses .

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